![molecular formula C16H19ClF3NO B2422954 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397189-48-8](/img/structure/B2422954.png)
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying opioid receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its binding to the mu opioid receptor. When an opioid binds to the mu receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide blocks this pathway by binding to the mu receptor and preventing opioids from binding to it. This results in a decrease in the release of neurotransmitters and a reduction in the effects of opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide depend on the specific experimental conditions and the systems being studied. In general, 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the effects of opioids on pain perception, reward, and addiction-related behaviors. It has also been found to have anti-inflammatory and neuroprotective effects in some studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to specifically study the effects of opioids on this receptor without interfering with other signaling pathways. However, 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations as well. It is not a perfect antagonist and can have off-target effects on other receptors. Additionally, its effects may vary depending on the experimental conditions and the specific opioid being studied.
Future Directions
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide and its applications. One area of interest is the development of more selective and potent mu opioid receptor antagonists. This could lead to the discovery of new therapeutic targets for pain management and addiction treatment. Another direction is the exploration of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further studies on the safety and toxicity of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, especially in the context of long-term use.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions starting from 3-(trifluoromethyl)acetophenone. This compound is reacted with cyclohexylmethylamine to form N-cyclohexylmethyl-3-(trifluoromethyl)acetophenone. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, which is the final product.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is primarily used in scientific research to study opioid receptors. Opioid receptors are a type of G protein-coupled receptor that mediate the effects of opioids in the body. 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the mu opioid receptor, which means that it blocks the effects of opioids on this receptor. This makes it a valuable tool for studying the role of mu opioid receptors in various physiological and pathological processes.
properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3NO/c17-10-15(22)21(11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h4,7-9,12H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRJHPUQYNABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

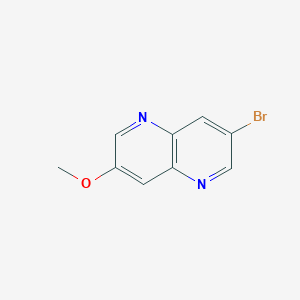
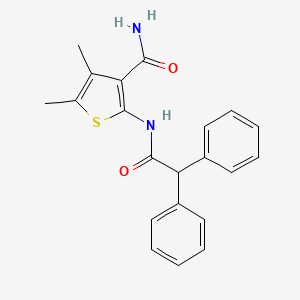
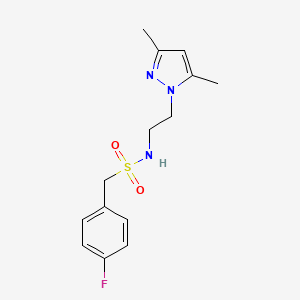
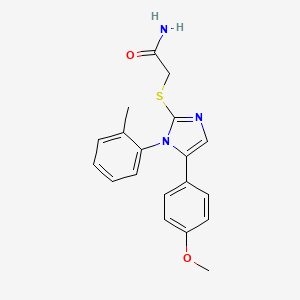

![5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2422881.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)
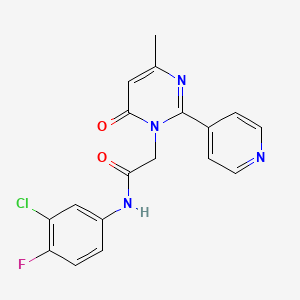
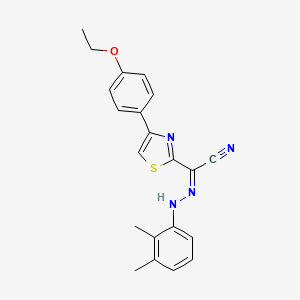
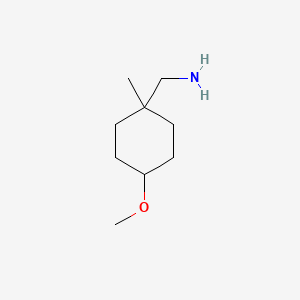
![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)
![6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B2422889.png)
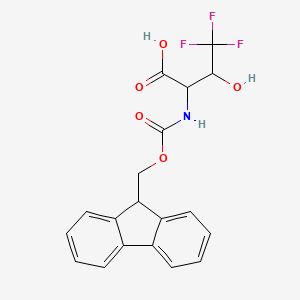
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2422891.png)